molecular formula C8H19ClN2O B1390281 (2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride CAS No. 1185298-88-7

(2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride

Cat. No.: B1390281
CAS No.: 1185298-88-7
M. Wt: 194.70 g/mol
InChI Key: OAENUBMMEZXJKM-UHFFFAOYSA-N
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Preparation Methods

The preparation of (2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride involves synthetic routes that typically include the reaction of 2-ethyl-1,4-diazepane with formaldehyde, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Chemical Reactions Analysis

(2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride.

Scientific Research Applications

(2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level .

Comparison with Similar Compounds

(2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

1185298-88-7

Molecular Formula

C8H19ClN2O

Molecular Weight

194.70 g/mol

IUPAC Name

(2-ethyl-1,4-diazepan-1-yl)methanol;hydrochloride

InChI

InChI=1S/C8H18N2O.ClH/c1-2-8-6-9-4-3-5-10(8)7-11;/h8-9,11H,2-7H2,1H3;1H

InChI Key

OAENUBMMEZXJKM-UHFFFAOYSA-N

SMILES

CCC1CNCCCN1CO.Cl.Cl

Canonical SMILES

CCC1CNCCCN1CO.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride
Reactant of Route 2
(2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride
Reactant of Route 3
(2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride
Reactant of Route 4
(2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride
Reactant of Route 5
(2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride
Reactant of Route 6
(2-Ethyl-1,4-diazepan-1-yl)methanol dihydrochloride

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